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The core strategy involves engineering a more tractable host organism, such as yeast, to produce penicillin

by introducing the entire biosynthetic pathway from the native producer, Penicillium chrysogenum.

The diagram below illustrates the engineered pathway and the key optimization steps involved in this

strategy.
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Key Experimental Protocols for Yeast Engineering

Based on the research, here are the methodologies for the core experiments in establishing a penicillin-

producing yeast strain.

Experimental Goal Key Methodology Critical Parameters & Controls

| Functional ACVS Expression [1] [2] | Co-express the large pcbAB gene (encoding ACVS) with a broad-
specificity phosphopantetheinyl transferase (PPTase), e.g., sfp from Bacillus subtilis, to activate the enzyme.

| - Supplement culture media with 8 mM L-a-aminoadipic acid (AAA).

e Control: Use strains without the PPTase gene to confirm the absence of ACV production. | |
Peroxisomal Localization [3] [1] | Tag the genes for IAT (penDE) and PCL (pclA) with a peroxisomal
targeting signal (e.g., S. cerevisiae PTS1) to ensure correct compartmentalization. | - Verify
localization via fluorescence microscopy or immunocytochemistry.

e Control: Use native fungal PTS tags or a pex5 (PTS1-importer) knockout strain to show
mislocalization and reduced yield. | | Pathway Optimization [3] | Use modular cloning (e.g., Golden
Gate assembly) to create a library of constructs where pathway genes are driven by promoters of
varying strengths. Screen hundreds of clones. | - Screen libraries for antibiotic production using LC-
MS and bioassays.

¢ Sequence top producers to identify optimal promoter combinations (e.g., strong promoters for pclA).
| | Confirmation of Bioactivity [3] [1] | Concentrate spent culture media from engineered yeast and
test for growth inhibition of a 3-lactam-sensitive indicator strain (e.g., Micrococcus luteus). | -
Compare halo size to that produced by a native Penicillium strain.

e Use LC-MSIMS to confirm the identity of the produced penicillin. |

Performance of Engineered Yeast Strains
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The table below summarizes the production capabilities of different engineered yeast hosts as reported in the

literature.
Engineered Pathway Components
g v P Key Achievement / Yield Reference
Host Expressed
S. cerevisiae Full 5-gene pathway Secreted ~3 ng/mL of Nature
(Baker's Yeast) from P. chrysogenum benzylpenicillin; spent media Communications
showed antibacterial activity (2017)
against Streptococcus. [3]
H. polymorpha  Full pathway (ACVS, Secreted ~1 mgl/L of Penicillin G, PL0S One (2009)
IPNS, IAT, PCL) with B. matching the original P.
subtilis Sfp PPTase. chrysogenum NRRL1951 strain.
[1][2]

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered problems when engineering penicillin production in yeast.

Problem Potential Cause Solution & Advice
No ACV detected ACVS enzyme is not activated (lacks Co-express a heterologous PPTase
(First step fails) phosphopantetheinylation). with broad specificity (e.qg., B. subtilis

sfp). [1] [2]

| ACV detected, but no Penicillin (Pathway stalls) | 1. Poor expression or incorrect localization of later
enzymes (IAT, PCL). 2. Lack of peroxisomes. | 1. Fuse IAT and PCL with a proven peroxisomal targeting
signal (PTS1). [3] 2. Use a wild-type host with intact peroxisome biogenesis; avoid pex mutants. [1] | | Low
overall titers | Suboptimal expression levels of pathway enzymes; metabolic burden. | Systematically
optimize promoter strength for each gene using combinatorial libraries. Screening identified a 50-fold

increase in yield. [3] |
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Further Research Directions

The information available provides a strong foundation, though some specifics for a complete support center

may require deeper, more specialized research.

¢ Focus on Penicillin V: The search results extensively cover the biosynthesis of Penicillin G. Your
research into Penicillin V should specifically explore the enzyme(s) responsible for incorporating the
phenoxymethyl side chain instead of the phenylacetyl side chain.

e Transport Mechanisms: How penicillin and its intermediates are transported across the peroxisomal
and plasma membranes is still not fully understood [1]. Investigating these transporters could be key

to improving secretion efficiency.
¢ Strain Stability: For industrial application, the long-term genetic stability of these engineered yeast
strains and the scalability of the fermentation process are critical areas for further development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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